An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethylimidazole-4-sulfonamide
An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethylimidazole-4-sulfonamide
Foreword
The intricate world of medicinal chemistry and advanced analytical techniques continually seeks novel molecular scaffolds that offer unique reactivity and functionality. 1,2-Dimethylimidazole-4-sulfonamide emerges as a compound of significant interest, positioned at the intersection of these demanding fields. Its structure, a hybrid of a sulfonamide group and a dimethylated imidazole ring, presents a compelling profile for researchers, scientists, and drug development professionals. The sulfonamide moiety is a well-established pharmacophore found in a multitude of FDA-approved drugs, while the imidazole core is a cornerstone of many biologically active molecules.[1][2][3][4][5] This guide provides a comprehensive exploration of the core chemical properties of 1,2-Dimethylimidazole-4-sulfonamide, moving beyond a simple data sheet to offer insights into its synthesis, reactivity, and application, thereby empowering researchers to unlock its full potential.
Molecular Structure and Physicochemical Profile
1,2-Dimethylimidazole-4-sulfonamide is a heterocyclic organic compound. Its foundational structure consists of an imidazole ring methylated at positions 1 and 2, with a sulfonamide group appended at the 4-position.
Figure 2: Synthesis of the target compound from its sulfonyl chloride precursor.
Experimental Protocol: Synthesis of 1,2-Dimethylimidazole-4-sulfonamide
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Reaction Setup: In a well-ventilated fume hood, dissolve 1,2-dimethylimidazole-4-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0°C using an ice bath. This is crucial to manage the exothermicity of the reaction.
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Ammonia Addition: Add a solution of ammonia (excess, e.g., 2-3 eq) in an appropriate solvent (or bubble ammonia gas through the solution) dropwise to the cooled solution of DMISC.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1,2-Dimethylimidazole-4-sulfonamide.
Spectral Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for the title compound is not widely published, the expected NMR signals can be predicted based on its structure and data from its parent molecule, 1,2-dimethylimidazole. [6] Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.5-7.8 | Singlet | 1H | C5-H |
| ~3.6-3.8 | Singlet | 3H | N1-CH₃ | |
| ~2.4-2.6 | Singlet | 3H | C2-CH₃ | |
| ~5.0-6.0 | Broad Singlet | 2H | SO₂NH₂ | |
| ¹³C NMR | ~145-150 | - | - | C2 |
| ~135-140 | - | - | C4 | |
| ~120-125 | - | - | C5 | |
| ~33-35 | - | - | N1-CH₃ | |
| ~12-14 | - | - | C2-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and probing the compound's fragmentation patterns. In positive-ion electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ at m/z 176.05 would be expected.
The fragmentation of related sulfonamides provides a basis for predicting the behavior of 1,2-Dimethylimidazole-4-sulfonamide under collision-induced dissociation (CID). [7]A characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da. [7]Furthermore, studies on derivatives of DMISC show that the dimethylimidazole moiety often forms a stable and abundant product ion. [8][9][10] Predicted Fragmentation Pathways:
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[M+H]⁺ → [M+H - SO₂]⁺: Loss of sulfur dioxide.
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[M+H]⁺ → [C₅H₉N₂]⁺: Cleavage of the C-S bond to yield the dimethylimidazole cation.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch (symmetric and asymmetric) | Sulfonamide (NH₂) |
| 1350-1310 | S=O stretch (asymmetric) | Sulfonamide |
| 1160-1120 | S=O stretch (symmetric) | Sulfonamide |
| ~1600, ~1480 | C=C, C=N stretching | Imidazole ring |
Chemical Reactivity and Applications
The utility of 1,2-Dimethylimidazole-4-sulfonamide is intrinsically linked to the reactivity of its precursor, DMISC, which serves as a powerful derivatization agent in analytical chemistry.
Derivatization Agent for Enhanced LC-MS/MS Analysis
The primary and most well-documented application context for this chemical family is the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) to derivatize molecules with poor ionization efficiency for liquid chromatography-mass spectrometry (LC-MS) analysis. [9][11]Phenolic compounds and the anesthetic propofol, for example, exhibit weak signals in ESI-MS. [8] Mechanism of Action: DMISC reacts with hydroxyl groups on target analytes to form a dimethylimidazolesulfonyl (DMIS) derivative. This derivatization imparts several key advantages:
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Improved Ionization: The resulting DMIS derivative readily forms intense [M+H]⁺ ions in positive-ion ESI-MS. [8][9]* Predictable Fragmentation: The DMIS moiety provides a reliable fragmentation handle, often yielding high-intensity product ions corresponding to the dimethylimidazole group, which is ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assays. [8][10]* Enhanced Chromatography: The derivatives often exhibit excellent chromatographic properties. [9]
Figure 3: Workflow for enhancing analyte detection using DMISC derivatization.
This strategy has been successfully applied to the sensitive quantification of propofol in serum and 1-hydroxypyrene (a biomarker for PAH exposure) in human urine. [8][9]
A Scaffold in Medicinal Chemistry
Beyond analytics, the sulfonamide-imidazole hybrid structure is a recognized scaffold in drug discovery. [12]Sulfonamides are known to exhibit a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. [3][5][13]The imidazole ring is also a key component of many pharmaceuticals. The combination of these two pharmacophores in 1,2-Dimethylimidazole-4-sulfonamide makes it and its derivatives attractive candidates for screening in various therapeutic areas. Recent research has focused on synthesizing novel sulfonamide-imidazole hybrids to evaluate their antiproliferative properties against cancer cell lines. [12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1,2-Dimethylimidazole-4-sulfonamide is not readily available, safety protocols can be established based on data for its precursor (DMISC) and structurally related compounds like 1,2-dimethylimidazole. [14][15]
-
Hazard Identification: Assumed to be harmful if swallowed. Causes skin irritation and serious eye damage/irritation. [14][16]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. [14] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [14] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [15]* Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. [14][17]
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Conclusion
1,2-Dimethylimidazole-4-sulfonamide stands as a molecule of considerable scientific interest. While its most prominent role is as the stable endpoint in derivatization reactions designed to enhance analytical sensitivity, its inherent structural motifs—the sulfonamide and the imidazole ring—position it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, from synthesis and spectral characterization to reactivity and safety, offering a solid foundation for researchers aiming to utilize this versatile compound in their work.
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Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. J Chromatogr B Analyt Technol Biomed Life Sci, 855(2), 159-65. [Link]
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